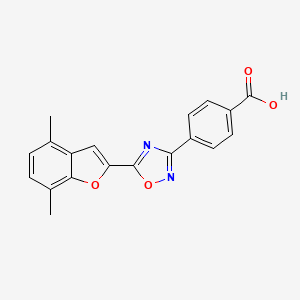
CpIMPDH-IN-C64
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CpIMPDH-IN-C64 is a CpIMPDH inhibitor.
Applications De Recherche Scientifique
Cryptosporidium parvum Treatment
CpIMPDH-IN-C64 targets the inosine 5'-monophosphate dehydrogenase (IMPDH) in Cryptosporidium parvum, a significant cause of gastrointestinal diseases. Research indicates that inhibitors targeting CpIMPDH can be effective in treating infections caused by Cryptosporidium parvum. CpIMPDH is closely related to prokaryotic IMPDHs, indicating its origin from horizontal gene transfer. Inhibitors of CpIMPDH have been shown to selectively target the parasite without affecting human IMPDHs, presenting a potential avenue for therapeutic development (Gollapalli et al., 2010).
Antibacterial Applications
The selective inhibition of prokaryotic IMPDHs by CpIMPDH-IN-C64 offers potential in developing new classes of antibiotics. This is particularly significant for bacteria such as Helicobacter pylori and Borrelia burgdorferi, which are susceptible to these inhibitors. The structural motif comprising residues Ala165 and Tyr358 in susceptible enzymes highlights a path for developing targeted antibacterial treatments (Gollapalli et al., 2010).
Drug Resistance and Optimization
Studies on benzoxazole-based inhibitors of CpIMPDH have shown the importance of optimizing these compounds for increased potency and selectivity. Certain compounds in this category have demonstrated nanomolar range inhibitory activity against CpIMPDH and selectivity over human IMPDH. Understanding the structure-activity relationship (SAR) of these compounds is crucial for developing effective anti-Cryptosporidium agents (Gorla et al., 2013).
Novel Inhibitor Development
Research into the development of new inhibitors focuses on understanding the binding modes and interaction models of CpIMPDH with selective inhibitors. A combined ligand- and target-based approach helps in evaluating the pharmacophore features and structural information of the NAD+ binding site of CpIMPDH. This facilitates the design of more potent inhibitors for treating Cryptosporidium infections (Li et al., 2015).
Propriétés
Formule moléculaire |
C18H13BrN4OS |
|---|---|
Poids moléculaire |
413.29 |
Nom IUPAC |
N-(4-Bromophenyl)-2-[2-(1,3-thiazol-2-yl)-1H-benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C18H13BrN4OS/c19-12-5-7-13(8-6-12)21-16(24)11-23-15-4-2-1-3-14(15)22-17(23)18-20-9-10-25-18/h1-10H,11H2,(H,21,24) |
Clé InChI |
GUHIASUSWSGRHY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(Br)C=C1)CN2C3=CC=CC=C3N=C2C4=NC=CS4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
C64; C 64; C-64; CpIMPDH-IN-C64; CpIMPDH IN-C64; CpIMPDH IN C64 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-[3-(Dimethylamino)propylamino]-12-(furan-3-ylmethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B1192429.png)
![N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B1192433.png)
![3-[2-(4-Bromophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B1192434.png)